N',3-dihydroxybenzene-1-carboximidamide
Overview
Description
N’,3-dihydroxybenzene-1-carboximidamide is an organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol It is characterized by the presence of hydroxyl groups and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-dihydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired carboximidamide .
Industrial Production Methods
Industrial production methods for N’,3-dihydroxybenzene-1-carboximidamide are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’,3-dihydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N’,3-dihydroxybenzene-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,3-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and carboximidamide moiety can form hydrogen bonds and other interactions with target molecules, modulating their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: A precursor in the synthesis of N’,3-dihydroxybenzene-1-carboximidamide.
3,4-Dihydroxybenzoic acid: Shares similar hydroxyl group positioning but differs in the functional group attached to the benzene ring.
Resorcinol: Contains two hydroxyl groups on a benzene ring but lacks the carboximidamide group.
Uniqueness
N’,3-dihydroxybenzene-1-carboximidamide is unique due to the presence of both hydroxyl groups and a carboximidamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
175838-22-9; 2222313-74-6 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.153 |
IUPAC Name |
N',3-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H,(H2,8,9) |
InChI Key |
VAKNFLSIQNXPQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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